molecular formula C9H12OS B7871339 2-Ethoxy-5-methylbenzenethiol CAS No. 23385-48-0

2-Ethoxy-5-methylbenzenethiol

Cat. No.: B7871339
CAS No.: 23385-48-0
M. Wt: 168.26 g/mol
InChI Key: HJIUNVYZNMVNGB-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylbenzenethiol (CAS 23385-48-0) is an organic sulfur compound with the molecular formula C9H12OS and a molecular weight of 168.26 g/mol . This benzenethiol derivative features a methyl substituent and an ethoxy group on the aromatic ring, a structure that serves as a versatile building block and key intermediate in medicinal chemistry and organic synthesis. While specific biological data for this compound is limited in the public domain, structural analogs and benzenethiol derivatives are frequently employed in pharmaceutical research. For instance, similar methylbenzenethiol compounds are utilized in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV drug discovery . Furthermore, benzenethiol scaffolds are explored in the development of compounds for modulating myc activity, a target relevant in oncology research for various proliferative diseases . The presence of both the thiol (-SH) and ethoxy (-OCH2CH3) functional groups makes this chemical a valuable precursor for constructing more complex molecules via reactions such as alkylation, oxidation, or formation of sulfide/sulfoxide linkages . Researchers value this compound for its potential to contribute to the discovery and optimization of new therapeutic agents. Handle with appropriate safety precautions. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-5-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-10-8-5-4-7(2)6-9(8)11/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIUNVYZNMVNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307304
Record name 2-Ethoxy-5-methylbenzenethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23385-48-0
Record name 2-Ethoxy-5-methylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23385-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-methylbenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aryne Generation and Thiolation

Aryne intermediates offer a versatile route to functionalized aromatic thiols. In this method, a silyl-triflate precursor undergoes fluoride-induced elimination to generate a reactive aryne, which is trapped by sulfur nucleophiles.

Procedure :

  • Precursor Preparation : 2-Ethoxy-5-methylphenyl triflate is synthesized by treating 2-ethoxy-5-methylphenol with triflic anhydride.

  • Aryne Formation : Treatment with cesium fluoride in tetrahydrofuran (THF) induces desilylation and elimination, forming the aryne intermediate.

  • Thiolation : The aryne reacts with potassium ethyl xanthate (KES) at −78°C, yielding the xanthate adduct.

  • Hydrolysis : The xanthate is hydrolyzed with aqueous NaOH to produce the thiol.

Key Data :

  • Yield : 65–75% (over three steps)

  • Conditions : Anhydrous THF, −78°C to 25°C

  • Advantages : Regioselective thiol introduction; compatible with electron-donating substituents.

Diazonium Salt Substitution

Nitro Reduction and Diazotization

This classical approach involves nitro group reduction, diazonium salt formation, and subsequent thiol substitution.

Procedure :

  • Nitro Starting Material : 1-Nitro-2-ethoxy-5-methylbenzene is prepared via nitration of 2-ethoxy-5-methylbenzene.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 2-ethoxy-5-methylaniline.

  • Diazotization : The amine is treated with NaNO₂/HCl at 0–5°C to form the diazonium chloride.

  • Thiol Introduction : The diazonium salt is reacted with potassium ethyl xanthate (KES), followed by acidic hydrolysis to yield the thiol.

Key Data :

  • Yield : 50–60% (over four steps)

  • Conditions : 0–5°C (diazotization); room temperature (xanthate substitution)

  • Limitations : Requires careful handling of diazonium salts due to instability.

Directed Ortho-Metalation

Lithium-Mediated Thiolation

Directed metalation leverages substituents to guide regioselective functionalization. The ethoxy group directs lithiation to the ortho position, enabling thiol installation.

Procedure :

  • Substrate Preparation : 2-Ethoxy-5-methylbenzene is treated with lithium diisopropylamide (LDA) in THF at −78°C.

  • Sulfur Quenching : The lithiated intermediate reacts with elemental sulfur (S₈), forming a lithium thiolate.

  • Protonolysis : Acidic workup (HCl) yields the free thiol.

Key Data :

  • Yield : 45–55%

  • Conditions : −78°C (metalation); ambient temperature (quenching)

  • Challenges : Competing side reactions at higher temperatures.

Comparative Analysis of Methods

Method Yield Complexity Regioselectivity Scalability
Aryne Intermediate65–75%ModerateHighIndustrial
Diazonium Substitution50–60%HighModerateLaboratory
Directed Metalation45–55%LowHighLaboratory

Critical Insights :

  • The aryne method offers the highest yield and scalability, making it suitable for industrial production.

  • Diazonium substitution is limited by intermediate stability but remains a reliable lab-scale approach.

  • Directed metalation requires stringent temperature control but achieves excellent regioselectivity.

Emerging Strategies and Optimization

Photocatalytic Thiolation

Recent advances in photocatalysis enable C–H thiolation under mild conditions. For example, visible-light-mediated coupling of 2-ethoxy-5-methylbenzene with thiol donors (e.g., disulfides) shows promise, though yields remain suboptimal (30–40%).

Flow Chemistry Enhancements

Continuous-flow systems improve safety and efficiency for diazonium reactions, reducing decomposition risks and enhancing throughput .

Scientific Research Applications

2-Ethoxy-5-methylbenzenethiol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Ethoxy-5-methylbenzenethiol with key analogs from the literature:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point Applications Key References
This compound C₉H₁₂OS 168.25 Ethoxy (2), Methyl (5), Thiol (1) Not Reported Synthesis Intermediate N/A
2-Amino-5-methylbenzenethiol C₇H₉NS 139.22 Amino (2), Methyl (5), Thiol (1) 110°C Research/Intermediate
5-Methoxy-2-mercaptobenzimidazole C₈H₈N₂OS 180.22 Methoxy (5), Thiol (2; benzimidazole) Not Reported Pharmaceutical Intermediate
5-Ethoxy-2-Mercaptobenzimidazole C₉H₁₀N₂OS 194.25 Ethoxy (5), Thiol (2; benzimidazole) Not Reported Fine Chemical Intermediate
Key Observations:

Core Structure Differences: The target compound features a simple benzene ring, whereas 5-Methoxy-2-mercaptobenzimidazole and 5-Ethoxy-2-Mercaptobenzimidazole incorporate a benzimidazole ring (two fused aromatic rings with nitrogen atoms). The benzimidazole derivatives exhibit enhanced hydrogen-bonding capacity and aromatic stability, making them more suited for pharmaceutical applications . 2-Amino-5-methylbenzenethiol () shares the benzene-thiol backbone but replaces the ethoxy group with an amino (-NH₂) group, increasing basicity and altering solubility .

Substituent Effects: Ethoxy vs. Methyl Group: The methyl substituent at position 5 enhances steric hindrance and may reduce reactivity at the thiol site compared to unsubstituted analogs.

Molecular Weight and Physical Properties: The benzimidazole derivatives (180.22–194.25 g/mol) have higher molecular weights due to their fused-ring systems. The target compound’s lower molecular weight (168.25 g/mol) suggests higher volatility and possibly lower melting points compared to benzimidazole analogs. The amino-substituted analog (2-Amino-5-methylbenzenethiol) has a lower molecular weight (139.22 g/mol) and a reported melting point of 110°C, which may reflect stronger intermolecular hydrogen bonding from the -NH₂ group .

Reactivity and Spectral Characteristics

  • Thiol Reactivity: The -SH group in all compounds enables nucleophilic substitution, metal coordination, and oxidation to disulfides. However, substituents modulate reactivity: Electron-donating groups (e.g., ethoxy) decrease thiol acidity, making proton loss less favorable compared to electron-withdrawing groups. In 2-Amino-5-methylbenzenethiol, the amino group’s electron-donating resonance effect further stabilizes the thiolate anion, enhancing nucleophilicity .
  • Spectral Data: IR Spectroscopy: The S-H stretch in thiols typically appears near 2470 cm⁻¹ (as seen in 2-Amino-5-methylbenzenethiol) . Ethoxy groups may shift this peak slightly due to inductive effects. NMR Spectroscopy: In 2-Amino-5-methylbenzenethiol, the SH proton resonates at δ 2.75 (CDCl₃). Ethoxy and methyl groups in the target compound would likely deshield adjacent protons, causing upfield or downfield shifts depending on substitution patterns .

Biological Activity

2-Ethoxy-5-methylbenzenethiol, with the molecular formula C₉H₁₂OS, is an organic compound notable for its unique structure, which includes an ethoxy group, a methyl group, and a thiol group attached to a benzene ring. This compound has garnered interest in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The synthesis of this compound typically involves the ethylation of 5-methylphenol followed by thiolation using reagents such as thiourea or hydrogen sulfide under acidic conditions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction can modulate the function of these biomolecules, potentially affecting various biochemical pathways. Such mechanisms may lead to observed effects such as antimicrobial and antioxidant activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Microorganism Inhibition Zone (mm) Concentration Tested (μg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrate that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Assay Type IC50 (μM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

Case Studies

  • Case Study on Antimicrobial Properties :
    A study published in a peer-reviewed journal investigated the efficacy of this compound against multi-drug resistant bacteria. The findings indicated that the compound significantly inhibited bacterial growth at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
  • Case Study on Antioxidant Effects :
    Another study focused on the antioxidant activity of this compound in cellular models exposed to oxidative stress. Results showed that treatment with this compound led to a marked reduction in markers of oxidative damage, suggesting protective effects against cellular injury.

Comparison with Similar Compounds

This compound can be compared with other thiol-containing compounds to elucidate its unique properties:

Compound Key Features Biological Activity
2-EthoxybenzenethiolLacks methyl groupModerate antimicrobial activity
5-MethylbenzenethiolLacks ethoxy groupLower antioxidant activity
2-Methyl-5-ethoxybenzenethiolSimilar structure but different positioningEnhanced solubility and reactivity

Q & A

Q. What are the recommended methods for synthesizing 2-Ethoxy-5-methylbenzenethiol, and how can purity be optimized?

Answer:

  • Synthesis Strategy: A thiolation reaction involving nucleophilic substitution (e.g., using 2-ethoxy-5-methylbenzene bromide with thiourea or sodium hydrosulfide) is a common approach. Ether-protected intermediates may require deprotection under acidic conditions .
  • Purity Optimization:
    • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
    • Characterization: Validate purity via HPLC (C18 column, UV detection at 254 nm) and GC-MS (splitless mode, helium carrier gas) .
    • Troubleshooting: Monitor for byproducts like disulfide dimers (common in thiol synthesis) using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Q. How should this compound be handled to ensure safety and stability in laboratory settings?

Answer:

  • Handling Protocols:
    • Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group to disulfides.
    • Store in amber vials at 2–8°C with desiccants (e.g., molecular sieves) .
  • Safety Measures:
    • Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.
    • In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. What spectroscopic and computational methods are suitable for analyzing the electronic properties of this compound?

Answer:

  • Spectroscopy:
    • NMR: ¹H NMR (CDCl₃) to identify methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.3 ppm). ¹³C NMR for aromatic carbons (δ 110–150 ppm) and sulfur-linked carbon (δ ~40 ppm).
    • FT-IR: Confirm S-H stretch (~2550 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
  • Computational Modeling:
    • Use density functional theory (DFT) with B3LYP/6-31G(d) basis set to predict electronic transitions, HOMO-LUMO gaps, and reactive sites. Compare with experimental UV-Vis spectra .

Q. How can researchers resolve contradictory data in reactivity studies of this compound (e.g., unexpected oxidation or nucleophilic behavior)?

Answer:

  • Root-Cause Analysis:
    • Oxidation Artifacts: Test for disulfide formation via LC-MS (m/z = 2×[M] - 2H). Use reducing agents (e.g., DTT) to reverse oxidation during experiments .
    • Nucleophilicity: Adjust solvent polarity (e.g., DMF vs. THF) to modulate thiolate anion formation. Monitor pH (pKa ~10 for aryl thiols) to control deprotonation .
  • Experimental Controls: Include blank reactions (without substrate) and internal standards (e.g., benzyl mercaptan) to validate results .

Q. What strategies are recommended for studying the biological interactions of this compound (e.g., enzyme inhibition or protein binding)?

Answer:

  • Assay Design:
    • Thiol-Specific Probes: Use Ellman’s reagent (DTNB) to quantify free thiol groups via absorbance at 412 nm .
    • Kinetic Studies: Perform Michaelis-Menten assays with target enzymes (e.g., cysteine proteases) under varying substrate concentrations.
  • Advanced Techniques:
    • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics with proteins.
    • Molecular Docking: Use AutoDock Vina to simulate interactions with active sites, guided by crystallographic data of related thiol-protein complexes .

Methodological Challenges and Solutions

Q. Table 1: Common Experimental Challenges and Mitigation Strategies

ChallengeSolutionReference
Disulfide formationUse argon atmosphere; add 1% TCEP as reductant
Low HPLC resolutionOptimize mobile phase (e.g., 0.1% TFA in water/acetonitrile)
Ambiguous NMR peaksPerform 2D NMR (COSY, HSQC) for structural elucidation

Data Reproducibility Guidelines

  • Documentation: Record reaction conditions (temperature, solvent purity, catalyst batch) in detail.
  • Reference Standards: Cross-check spectral data with NIST Chemistry WebBook entries for similar aryl thiols .
  • Collaborative Validation: Share samples with independent labs for parallel characterization (e.g., via round-robin testing).

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